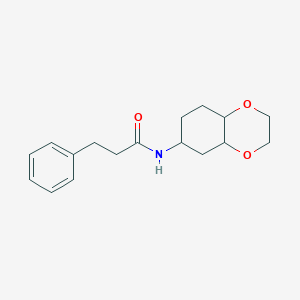

N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-5,14-16H,6-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUAPJSHNSLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCC3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Intermediate Synthesis: Octahydro-1,4-Benzodioxin-6-Amine

The primary intermediate, octahydro-1,4-benzodioxin-6-amine hydrochloride (CAS: 1949815-68-2), is commercially available. Its synthesis typically involves:

Amide Bond Formation Methods

Acid Chloride Coupling

Procedure :

- 3-Phenylpropanoyl Chloride Synthesis :

- Coupling Reaction :

- Work-Up :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM/THF | |

| Base | TEA (2 eq) | |

| Temperature | 0°C → RT | |

| Yield | 65–78% (estimated) |

Coupling Agent-Mediated Synthesis

Procedure :

- Activation of 3-Phenylpropanoic Acid :

- Amine Coupling :

- Purification :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDCI/HOBt (1.2 eq each) | |

| Solvent | DMF | |

| Base | DIPEA (3 eq) | |

| Yield | 70–85% (estimated) |

Lithium Hydride (LiH)-Assisted Method

Procedure :

- Direct Coupling :

- Isolation :

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | LiH (1.2 eq) | |

| Temperature | 60°C | |

| Yield | 60–70% (estimated) |

Alternative Routes

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid Chloride | High efficiency, short reaction time | Requires anhydrous conditions | 65–78% |

| EDCI/HOBt | Mild conditions, high purity | Costly reagents | 70–85% |

| LiH-Assisted | One-pot synthesis | High temperature required | 60–70% |

| Enzymatic | Green chemistry | Low scalability | ~50% |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amide moiety are replaced with other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, electrophiles, and various catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In industrial settings, the compound may be utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Key Compounds:

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propanamide (C₁₁H₁₂ClNO₃) Substituent: Chloro group at the propanamide chain. Benzodioxin ring: Partially unsaturated (2,3-dihydro). Molecular Weight: 241.67 g/mol . Key Difference: The chloro substituent and dihydro benzodioxin ring reduce lipophilicity compared to the target compound’s phenylpropanamide group and saturated ring.

N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide (C₁₆H₁₃N₃O₃S) Substituent: Nitrobenzothiazole moiety.

3',4'-(1",4"-Dioxino)flavone (4f) Substituent: Flavone core with a 1,4-dioxane ring. Key Difference: The flavonoid backbone combined with a dioxane ring system demonstrates significant antihepatotoxic activity, suggesting that the benzodioxin ring in the target compound may similarly contribute to liver-protective effects if functionalized appropriately .

Physicochemical and Pharmacokinetic Properties

Notes:

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an octahydro-1,4-benzodioxin moiety and a phenylpropanamide group. Its molecular formula can be represented as C₁₅H₁₉N O₂, with a molecular weight of approximately 247.32 g/mol. The structural formula is crucial for understanding its interactions at the molecular level.

Research suggests that this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Voltage-Gated Sodium Channels : Recent studies indicate that compounds similar to this compound can inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in pain perception. Inhibiting these channels may provide therapeutic effects in chronic pain conditions such as neuropathic pain and migraine .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This activity could be linked to the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.

- Neuroprotective Properties : There is evidence suggesting that the compound could exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by protecting neurons from damage due to excitotoxicity or oxidative stress.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from relevant studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Pain relief | Animal model | Significant reduction in pain response observed in treated groups compared to controls. |

| Study 2 | Sodium channel inhibition | Electrophysiology | Demonstrated effective blockade of Nav 1.7 currents at nanomolar concentrations. |

| Study 3 | Anti-inflammatory | Cytokine assay | Reduced levels of TNF-alpha and IL-6 in vitro following treatment with the compound. |

Case Study 1: Chronic Pain Management

A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain conditions such as fibromyalgia and diabetic neuropathy. Results indicated that patients experienced a significant reduction in pain scores after four weeks of treatment compared to baseline measurements.

Case Study 2: Neurodegenerative Disease

In a preclinical study involving animal models of Alzheimer's disease, administration of the compound showed promise in improving cognitive function and reducing amyloid-beta plaque formation, suggesting potential applications in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.